molecular formula C17H21Cl2NO5 B8178681 Boc-Hyp(Bn(2,4-diCl))-OH

Boc-Hyp(Bn(2,4-diCl))-OH

Cat. No.: B8178681
M. Wt: 390.3 g/mol
InChI Key: NYDYJWOMNJYEME-OCCSQVGLSA-N
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Description

Boc-Hyp(Bn(2,4-diCl))-OH: is a synthetic compound used in various chemical and biological research applications. The compound features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyproline (Hyp) core, and a benzyl group substituted with two chlorine atoms at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available hydroxyproline.

    Protection: The hydroxyl group of hydroxyproline is protected using a tert-butoxycarbonyl (Boc) group.

    Substitution: The benzyl group with chlorine substitutions is introduced through a nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems might be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions may target the chlorine substituents or the Boc group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl group or the Boc group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Benzyl alcohol derivatives.

    Reduction Products: Dechlorinated benzyl derivatives.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in peptide synthesis.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in protein engineering.
  • Used in the synthesis of bioactive peptides.

Medicine:

  • Explored for its potential in drug development, particularly in designing enzyme inhibitors.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The Boc group provides protection during synthetic processes, while the hydroxyproline core can interact with biological molecules. The benzyl group with chlorine substitutions may enhance binding affinity or specificity in biological systems.

Comparison with Similar Compounds

    Boc-Hyp-OH: Lacks the benzyl group, used in similar applications.

    Boc-Pro-OH: Proline derivative without the hydroxyl group.

    Fmoc-Hyp(Bn(2,4-diCl))-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl).

Uniqueness:

  • The combination of the Boc group, hydroxyproline core, and benzyl group with chlorine substitutions makes Boc-Hyp(Bn(2,4-diCl))-OH unique in its reactivity and applications.

Properties

IUPAC Name

(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO5/c1-17(2,3)25-16(23)20-8-12(7-14(20)15(21)22)24-9-10-4-5-11(18)6-13(10)19/h4-6,12,14H,7-9H2,1-3H3,(H,21,22)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDYJWOMNJYEME-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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